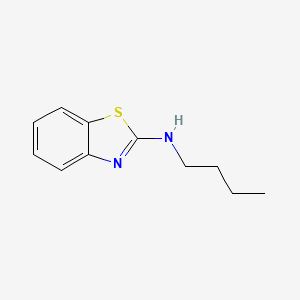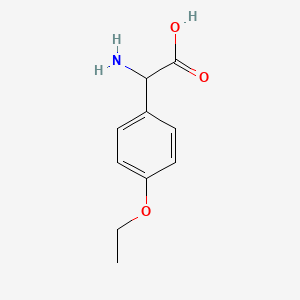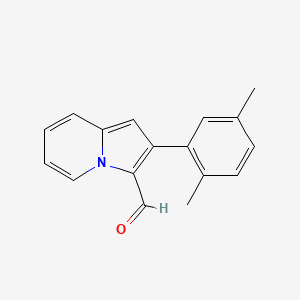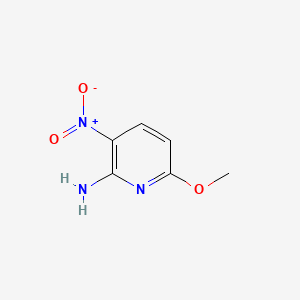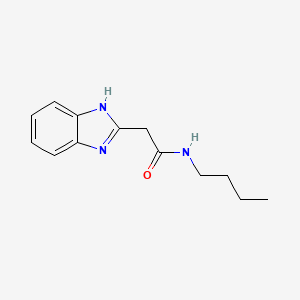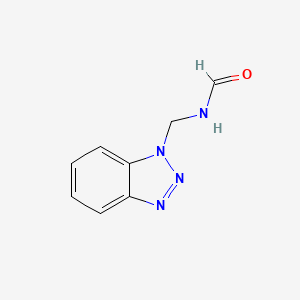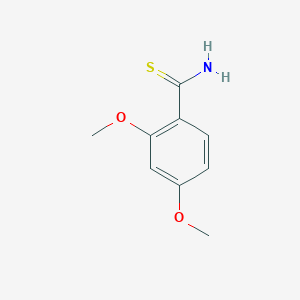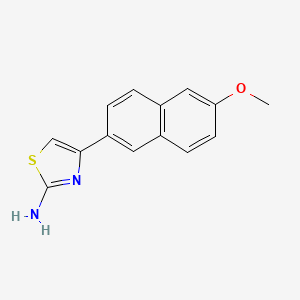
4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine" is a chemical entity that has been studied in various contexts due to its potential biological activities. The structure of this compound includes a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, attached to a naphthyl group that is substituted with a methoxy group. This structural motif is of interest in the development of pharmaceuticals and other biologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share a similar naphthyl and thiazolyl moiety, were synthesized and found to possess moderate cytotoxic activity against tumor cell lines . Another study reported the synthesis of a novel compound with a naphthalen-2-yl and thiazol-2-amine structure, which was characterized by various spectroscopic methods . These studies indicate that the synthesis of such compounds is feasible and that they can be characterized using standard laboratory techniques.
Molecular Structure Analysis
The molecular structure of compounds closely related to "4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine" has been determined using single crystal X-ray diffraction . This technique allows for the precise determination of the molecular geometry and the spatial arrangement of atoms within the crystal. The study of physical parameters, such as intermolecular contacts and electrostatic potential distribution, provides insight into the compound's interactions and stability .
Chemical Reactions Analysis
The reactivity of the thiazole ring and the naphthyl group allows for the formation of various derivatives with potential pharmacological activities. For example, new compounds with anti-inflammatory activity were synthesized by incorporating a 6-methoxy-2-naphthyl moiety into a thiazolo[3,2-b]-1,2,4-triazole structure . These compounds were tested for their biological activities, demonstrating the versatility of the core structure in chemical reactions aimed at producing biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the thiazole and naphthyl groups have been elucidated using a range of spectroscopic techniques, including IR, NMR, and mass spectroscopy . These properties are crucial for understanding the behavior of the compound in biological systems and for the design of new derivatives with improved activity and stability. Additionally, the antibacterial and antifungal activities of related compounds have been evaluated, indicating the potential of these molecules in therapeutic applications .
Scientific Research Applications
-
Crystal and Molecular Structure Studies
- Field : Crystallography .
- Application : The compound is used in the study of crystal and molecular structures .
- Methods : The structures of the compounds are confirmed by single crystal X-ray diffraction data .
- Results : The study provides detailed information about the crystal and molecular structures of the compounds .
-
Organometallic Substitution on Arylamines
-
IR and NMR Spectral Studies
-
Preparation of 4 (6’-methoxy-2’-naphthyl)butan-2-one
-
Antibacterial Activity
- Field : Medicinal Chemistry .
- Application : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .
- Methods : The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .
- Results : Two of the synthesized compounds exhibited more potent antibacterial activity than the reference drugs (Gentamicin and Ampicillin) against all the test strains of bacteria .
-
Organometallic Substitution on Arylamines
-
Preparation of 4-(6’-methoxy-2’-naphthyl)butan-2-one
properties
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-5-4-9-6-11(3-2-10(9)7-12)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFKQMIPBHGUKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398118 |
Source


|
| Record name | 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine | |
CAS RN |
195824-61-4 |
Source


|
| Record name | 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



